

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline

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Compound of Interest

Compound Name: 4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities.^[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.^[2] **4-Chloro-7,8-difluoroquinoline**, a halogenated quinoline derivative, represents a key building block for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups, while the difluoro substitution on the benzene ring can significantly modulate the electronic and pharmacological properties of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **4-Chloro-7,8-difluoroquinoline**, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **4-Chloro-7,8-difluoroquinoline** is essential for its effective utilization in synthetic and biological applications.

Property	Value	Source
CAS Number	1189105-64-3	[3]
Molecular Formula	C ₉ H ₄ ClF ₂ N	
Molecular Weight	199.58 g/mol	
Appearance	Solid	
InChI	1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H	
SMILES	FC(C1=NC=CC(Cl)=C1C=C2)=C2F	
Predicted XlogP	3.0	[4]
Monoisotopic Mass	199.00003 Da	[4]

Synthesis of 4-Chloro-7,8-difluoroquinoline: A Proposed Pathway

While a specific, detailed synthesis protocol for **4-Chloro-7,8-difluoroquinoline** is not readily available in the public domain, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of analogous halogenated quinolines. The proposed synthesis involves a two-step process commencing with the cyclization of a suitably substituted aniline to form the corresponding 4-hydroxyquinoline, followed by chlorination to yield the target compound.

Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

The initial step involves a Gould-Jacobs reaction or a similar cyclization method. A common approach for constructing the quinoline core is the Combes quinoline synthesis, which involves the reaction of an aniline with a β -diketone under acidic conditions.[5]

Proposed Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

- **Reaction Initiation:** Heat the mixture at 150-160 °C for 2 hours. Diethyl malonate will act as both a reactant and a solvent at this stage.
- **Cyclization:** Cool the reaction mixture to approximately 100 °C and add polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent (e.g., Eaton's reagent).
- **Heating:** Increase the temperature to 240-250 °C and maintain for 20-30 minutes to facilitate the cyclization.
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
- **Neutralization and Precipitation:** Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a precipitate is formed.
- **Isolation and Purification:** Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 7,8-difluoro-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Chlorination of 7,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro derivative is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl_3).^[6]

Proposed Experimental Protocol:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 7,8-difluoro-4-hydroxyquinoline (1 equivalent) to the flask.
- **Addition of Chlorinating Agent:** Carefully add an excess of phosphorus oxychloride (POCl_3) (e.g., 3-5 equivalents) to the flask.
- **Heating:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Removal of Excess Reagent:** After the reaction is complete, cool the mixture and carefully remove the excess POCl_3 under reduced pressure.

- **Work-up:** Cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care.
- **Neutralization and Extraction:** Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
- **Isolation and Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Chloro-7,8-difluoroquinoline**. The product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential for Derivatization

The 4-chloro substituent in **4-Chloro-7,8-difluoroquinoline** is a key functional group that dictates its reactivity. It is an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, at the 4-position. This chemical versatility makes **4-Chloro-7,8-difluoroquinoline** a valuable intermediate for the synthesis of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.^{[7][8]}

Potential Applications in Drug Discovery and Development

While specific biological activities for **4-Chloro-7,8-difluoroquinoline** are not extensively documented, the broader class of fluorinated and chlorinated quinolines exhibits significant potential in medicinal chemistry.

Antimicrobial Agents

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.^{[9][10]} The structural resemblance of **4-Chloro-7,8-difluoroquinoline** to the core of fluoroquinolone antibiotics suggests its potential as a precursor for novel antibacterial agents. The difluoro substitution at positions 7 and 8 could influence the drug's interaction with the target enzymes and its overall antibacterial spectrum.

Antifungal Agents

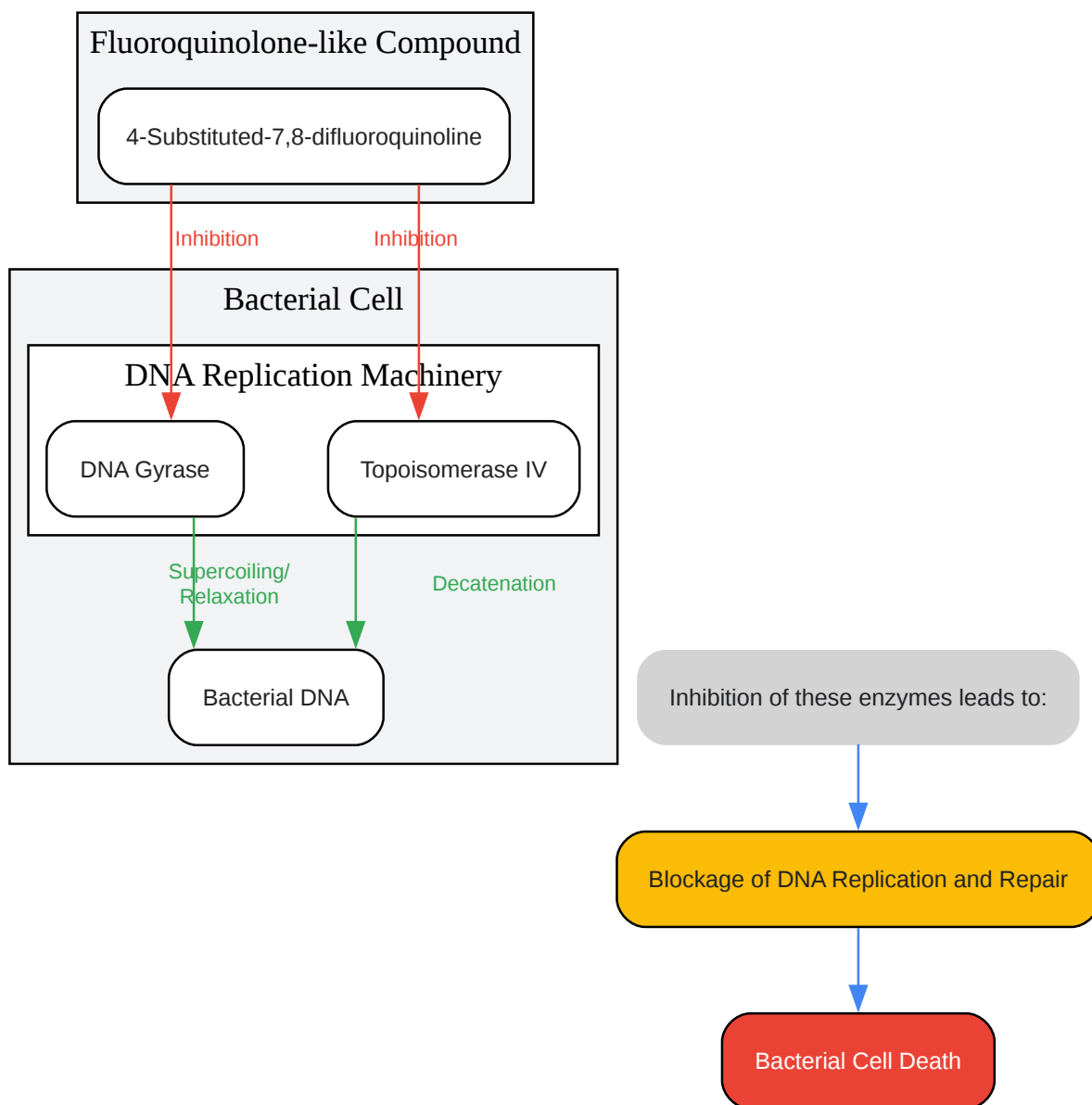
Derivatives of 7-chloroquinoline have been reported to possess antifungal activity.^[11] The incorporation of fluorine atoms can enhance the lipophilicity and cell permeability of a molecule, potentially leading to improved antifungal efficacy. Therefore, derivatives of **4-Chloro-7,8-difluoroquinoline** warrant investigation as potential antifungal agents.

Anticancer Agents

The quinoline scaffold is present in several FDA-approved anticancer drugs.^[2] Fluorinated quinoline derivatives have been shown to exhibit anticancer properties in both 2D and 3D cancer models.^[2] The ability to readily modify the 4-position of **4-Chloro-7,8-difluoroquinoline** allows for the exploration of various substituents to optimize anticancer activity and selectivity.

Visualizing the Potential Mechanism of Action

The likely mechanism of action for antibacterial agents derived from the **4-Chloro-7,8-difluoroquinoline** scaffold would be the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this proposed mechanism.



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